Home > Products > Screening Compounds P47317 > 4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone
4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone -

4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone

Catalog Number: EVT-4200515
CAS Number:
Molecular Formula: C26H25N5O5S
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) []

    Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines, particularly MIP-1α (CCL3), to the CCR5 receptor. Notably, 873140 does not effectively block the binding of the chemokine RANTES (CCL5), but it does inhibit the calcium response triggered by CCR5 activation by CCL5. []

2. (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125) []

    Compound Description: Sch-C is another noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of both MIP-1α and RANTES to CCR5. []

3. 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690) []

    Compound Description: Sch-D functions as a non-competitive allosteric antagonist of the CCR5 receptor. Similar to Sch-C, it effectively inhibits the binding of both MIP-1α and RANTES to the CCR5 receptor. []

4. 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857) []

    Compound Description: UK-427,857 acts as a non-competitive allosteric antagonist of the CCR5 receptor, blocking the binding of both MIP-1α and RANTES. []

5. N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) []

    Compound Description: TAK779, like the other compounds listed, functions as a non-competitive allosteric antagonist of the CCR5 receptor, inhibiting the binding of both MIP-1α and RANTES. []

6. N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) []

    Compound Description: This compound is an anti-HIV-1 agent that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It directly interacts with MA, competing with PI(4,5)P2 for binding. This interaction disrupts MA function, ultimately reducing the production of new HIV-1 virions. []

7. 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7) []

    Compound Description: This compound emerged as a potent anti-HIV-1 agent, demonstrating a mechanism similar to compound 14. It directly interacts with the HIV-1 MA protein, competing with PI(4,5)P2 for binding, thereby disrupting MA function and reducing viral production. []

8. 3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (17) []

    Compound Description: Compound 17 displayed antiviral activity against HIV-1, suggesting its potential as an anti-HIV agent. While its mechanism is not fully elucidated, it was identified within the same research effort as compounds 14 and 7, suggesting a potential interaction with the HIV-1 MA protein. []

9. N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (18) []

    Compound Description: Similar to compound 17, this compound displayed antiviral activity against HIV-1, suggesting potential as an anti-HIV agent. Its exact mechanism of action requires further investigation but its identification alongside compounds 14, 7, and 17 suggests a possible interaction with the HIV-1 MA protein. []

10. 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides []

    Compound Description: This series of cyclic benzamide derivatives were investigated as potential atypical antipsychotic agents due to their mixed dopamine D2/serotonin 5-HT2 receptor antagonist activities. Structural modifications within the cyclic amide subunit significantly impacted their potency and selectivity for these receptors. []

11. 2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-1-isoindolinone (31) []

    Compound Description: This specific cyclic benzamide derivative, belonging to the broader series described above, exhibited potent in vivo activity and a favorable D2/5-HT2 selectivity profile, suggesting its potential as an atypical antipsychotic agent with a reduced risk of extrapyramidal side effects. []

12. (+-)-cis-2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)- 4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone hydrochloride (52) []

    Compound Description: This cyclic benzamide derivative, part of the aforementioned series, also displayed promising in vivo activity and a favorable D2/5-HT2 selectivity profile, further supporting its potential as an atypical antipsychotic agent with a lower risk of extrapyramidal side effects. []

13. Derivatives of 1,2-bis-sulfonamide []

    Compound Description: This research paper discusses a series of 1,2-bis-sulfonamide derivatives designed as modulators of chemokine receptors. While specific compounds within this series are not explicitly named, the paper focuses on structural modifications and their impact on receptor binding and activity. []

14. 4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide []

    Compound Description: This compound is a potent inhibitor of the Bcl-2 antiapoptotic protein. It represents a class of compounds that contain a bridge structure with a carbon side on the central C(O)-NH-SO2 group, piperidinyl, or piperazinyl, or phenyl; and phenyl attached to each carbon and sulfur atom of the C(O)-NH-SO2 group. The phenyl group on the sulfur atom side is substituted by a nitro group and NH-CH2(tetrahydro-2H-pyran-4-yl or cyclohexyl) group. This compound can be potentially used in the treatment of Bcl-2 expressing diseases, including bladder cancer, cerebral cancer, breast cancer, bone marrow cancer, cervical cancer, chronic lymphocytic leukaemia etc. []

Properties

Product Name

4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone

IUPAC Name

4-(4-methylphenyl)-2-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C26H25N5O5S/c1-18-7-9-19(10-8-18)25-21-5-3-4-6-22(21)26(32)30(27-25)24-17-20(11-12-23(24)31(33)34)28-13-15-29(16-14-28)37(2,35)36/h3-12,17H,13-16H2,1-2H3

InChI Key

BUROKEMPVIWYDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.